molecular formula C6H4F3N B2560265 2-Fluoro-4-(difluoromethyl)pyridine CAS No. 84940-51-2

2-Fluoro-4-(difluoromethyl)pyridine

Cat. No. B2560265
CAS RN: 84940-51-2
M. Wt: 147.1
InChI Key: HQURWUNRSQARIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(difluoromethyl)pyridine is a unique chemical with the empirical formula C6H4F3N . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including this compound, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis involves a two-step process where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .


Molecular Structure Analysis

The molecular weight of this compound is 147.10 g/mol . The SMILES string representation is FC(C1=CC=NC(F)=C1)F . The InChI representation is 1S/C6H4F3N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 147.10 g/mol , and its form as a solid . Its SMILES string is FC(C1=CC=NC(F)=C1)F , and its InChI representation is 1S/C6H4F3N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H .

Scientific Research Applications

Fluorination Techniques and Synthesis of Fluorinated Compounds

2-Fluoro-4-(difluoromethyl)pyridine serves as a pivotal intermediate in the synthesis of fluorinated compounds, which are widely applied in medicinal chemistry, agrochemicals, and materials science due to their unique properties. Fluorination techniques enable the introduction of fluorine atoms into organic molecules, significantly altering their chemical and physical properties. For instance, Fier and Hartwig (2013) developed a mild and convenient protocol for the fluorination of carbon sites adjacent to nitrogen in pyridines using silver difluoride, highlighting the method's applicability in medicinal research due to its mild conditions and selectivity (Fier & Hartwig, 2013). Similarly, Fang et al. (2004) demonstrated the electrochemical fluorination of pyridine, leading to the synthesis of 4-fluoropyridine, a process advantageous for its mild conditions and avoidance of hazardous reagents (Fang et al., 2004).

Catalytic and Selective Fluorination Reactions

Catalytic and enantioselective fluorination reactions are crucial for producing compounds with specific stereogenic centers. Woerly, Banik, and Jacobsen (2016) reported the enantioselective synthesis of 4-fluoroisochromanones via chiral aryl iodide-catalyzed fluorolactonization, employing HF-pyridine as a nucleophilic fluoride source. This method facilitated access to lactones with fluorine-bearing stereogenic centers in high selectivity, underlining the role of selective fluorination in developing pharmaceutically relevant compounds (Woerly et al., 2016).

Novel Methodologies for Fluorinated Derivatives

Innovative methods for the synthesis of N-difluoromethylated pyridines and related compounds have been developed to enhance the spectroscopic properties of fluorophores. Gandioso et al. (2020) presented a transition metal-free approach using ethyl bromodifluoroacetate as a fluorine source, highlighting the method's efficiency in producing N-difluoromethylated analogues with improved spectroscopic characteristics (Gandioso et al., 2020).

Modular Synthesis and Defluorination Studies

The modular synthesis of polysubstituted and fused pyridines has been facilitated by 2-fluoro-1,3-dicarbonyl-initiated reactions, as demonstrated by Song et al. (2016), offering a versatile method for the regioselective synthesis of complex pyridine structures under catalyst-free conditions (Song et al., 2016). Additionally, unexpected mechanisms of biodegradation and defluorination of polyfluorinated compounds by microorganisms have been explored, with Bygd et al. (2021) presenting a study on Pseudomonas putida F1's ability to defluorinate difluoromethylene carbon groups, shedding light on potential environmental degradation pathways for fluorinated pollutants (Bygd et al., 2021).

Safety and Hazards

The safety information available indicates that 2-Fluoro-4-(difluoromethyl)pyridine is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3 . This means it is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Future Directions

The future of 2-Fluoro-4-(difluoromethyl)pyridine and similar compounds is promising. The unique properties of fluorine-containing compounds are increasingly being exploited in various fields, including the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .

properties

IUPAC Name

4-(difluoromethyl)-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQURWUNRSQARIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84940-51-2
Record name 4-(difluoromethyl)-2-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.